2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
Scientific Research Applications
Structural Aspects and Fluorescence Properties
Karmakar, Sarma, and Baruah (2007) studied the structural aspects of isoquinoline derivatives, revealing insights into their crystalline structures and fluorescence properties. Their work highlights the potential of such compounds in the development of fluorescence-based applications and materials science, particularly through host-guest chemistry and the influence of protonation on fluorescence emission (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity and Molecular Docking
Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogs, evaluating their in vitro antitumor activity. The study demonstrated the potential of certain derivatives in exhibiting broad-spectrum antitumor activity, suggesting the relevance of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide and related compounds in the development of new cancer therapeutics. Their work also involved molecular docking studies, providing insights into the interaction of these compounds with biological targets (Al-Suwaidan et al., 2016).
Synthetic Methodologies and Chemical Reactions
Chioua et al. (2002) focused on the synthesis of novel quinazoline derivatives via pyrimidine ortho-quinodimethane, showcasing advanced synthetic methodologies that could be applied to produce a wide range of heterocyclic compounds. Their research contributes to the field of synthetic organic chemistry by providing new routes for the construction of complex molecules (Chioua et al., 2002).
Vibrational Spectroscopy and Molecular Docking Studies
El-Azab et al. (2016) performed a detailed investigation into the structural, vibrational, and electronic properties of a quinazolinone derivative, utilizing FT-IR, FT-Raman spectroscopy, and DFT calculations. Their work provides insights into the molecular properties that could influence the interaction with biological targets, supported by molecular docking studies that suggest potential inhibitory activity against specific proteins (El-Azab et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent and selective inhibitors of the aldo-keto reductase akr1c3 . AKR1C3 is a target of interest in both breast and prostate cancer .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target via hydrogen bonding and π-π interactions . These interactions could potentially lead to changes in the target protein’s conformation, thereby affecting its function.
Biochemical Pathways
Given its potential target, it may be involved in the regulation of steroid hormone metabolism, which is a key function of akr1c3 .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
If it indeed targets akr1c3, it could potentially inhibit the enzyme’s activity, leading to alterations in steroid hormone levels and affecting the growth and proliferation of cancer cells .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-10-17(2)12-21(11-16)26-22(29)15-30-23-13-18(3)25-24(27-23)28-9-8-19-6-4-5-7-20(19)14-28/h4-7,10-13H,8-9,14-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFWMQGFDNCJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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